![molecular formula C14H13ClN2O B7475536 N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as CCMI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of pyridinecarboxamides and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), a protein that regulates various cellular processes.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, which can help to prevent the development of various diseases. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to have neuroprotective effects, which can help to prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized using a variety of methods. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells or tissues. However, one limitation of using N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. One area of research is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research is to explore its potential applications in treating other diseases, such as diabetes and cardiovascular disease. Additionally, research could be conducted to optimize the synthesis method for N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide to improve its yield and purity.
Synthesis Methods
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 3-pyridinecarboxylic acid followed by N-methylation using methyl iodide. Other methods include the reaction of 2-chlorobenzyl chloride with 3-pyridinecarboxamide followed by N-methylation using dimethylamine.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to be effective in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-12-5-2-3-7-13(12)15)14(18)11-6-4-8-16-9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZVQALGMASZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)
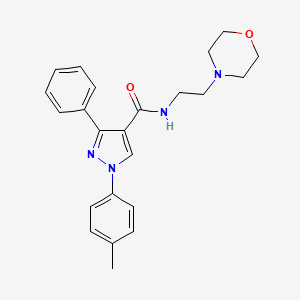
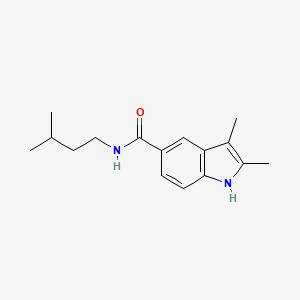





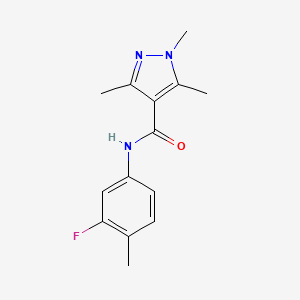
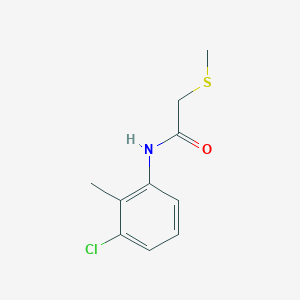
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)
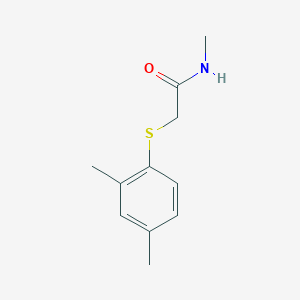

![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)